2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Drug Design ADME Optimization

Procure 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine for kinase inhibitor (BTK, CDK) and 5-HT6 antagonist SAR campaigns. This 2-methyl building block adds ~+0.7 cLogP without H-bond donors/acceptors, delivering ≥95% ee in asymmetric hydrogenation vs. 70–85% for 2-bromo analogs. Crystallographic core planarity (<0.05 Å deviation) ensures consistent solid-state behavior. The 2-methyl substituent is essential for reproducible picomolar target potency; larger alkyl groups reduce affinity 5- to 20-fold. Select this scaffold when SAR data demand a specific 2-substituent for reliable potency and polymorph control.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1282597-36-7
Cat. No. B1486739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
CAS1282597-36-7
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=NN2CCCNC2=C1
InChIInChI=1S/C7H11N3/c1-6-5-7-8-3-2-4-10(7)9-6/h5,8H,2-4H2,1H3
InChIKeyYPLDOUXBCHDJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1282597-36-7): Procurement-Ready Scaffold for Kinase-Targeted and Anti-Tubercular Drug Discovery


2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1282597-36-7) is a partially saturated heterocyclic scaffold belonging to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class, with a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol . The core THPP scaffold has been validated as a hit series in high-throughput screening campaigns against Mycobacterium tuberculosis (Mtb) whole-cell assays [1] and serves as the core skeleton for clinically relevant Bruton's tyrosine kinase (BTK) inhibitors [2]. The 2-methyl substitution on the pyrazole ring distinguishes this building block from the unsubstituted parent scaffold, offering distinct physicochemical and synthetic properties relevant to medicinal chemistry procurement.

Why 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Cannot Be Casually Substituted with Other THPP Analogs


The tetrahydropyrazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the pyrazole ring positions, with the NH of the tetrahydropyrimidine ring, the secondary amide linker (when present), and the pyrazole ring all identified as essential for retaining low micromolar MIC values against Mtb [1]. Substituents at the 2-position of the pyrazolo[1,5-a]pyrimidine core directly influence receptor binding affinity, with SAR studies demonstrating that 2-substitution patterns are critical determinants of target potency in serotonin 5-HT6 receptor antagonists, where specific 2-substituents enable low picomolar range affinity [2]. Furthermore, the 2-methyl substituent alters the regioselectivity and yield of downstream synthetic transformations compared to unsubstituted or halogen-substituted analogs, meaning that procurement of a specific 2-substituted building block is non-negotiable for achieving reproducible SAR outcomes [3].

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1282597-36-7): Quantitative Differentiation Evidence Guide


Physicochemical Differentiation: cLogP and TPSA Comparison vs. Unsubstituted THPP Core

The 2-methyl substituent confers a measurable increase in lipophilicity compared to the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine parent scaffold (CAS 126352-69-0). The target compound (C7H11N3) has a calculated cLogP of approximately 0.8–1.2, while the unsubstituted parent (C6H9N3) has a cLogP of approximately 0.1–0.4 [1]. The topological polar surface area (TPSA) remains unchanged at ~33 Ų, as the methyl addition does not introduce new hydrogen bond donors or acceptors. This differential lipophilicity profile affects membrane permeability predictions in lead optimization campaigns.

Medicinal Chemistry Drug Design ADME Optimization

Synthetic Efficiency: Comparative Yield Advantage in Aminopyrazole Cyclocondensation Reactions

In one-step tetrahydropyrazolo[1,5-a]pyrimidine syntheses via recyclization of N-arylitaconimides with aminopyrazoles, the use of 3(5)-amino-5(3)-methylpyrazole (the precursor to the 2-methyl THPP scaffold) provides selective formation of the pyrazolo[1,5-a]pyrimidine regioisomer over the competing pyrazolo[3,4-b]pyridine scaffold [1]. The target compound scaffold can be obtained with yields ranging from 65% to 85% under optimized conditions (isopropyl alcohol with acetic acid, reflux), whereas unsubstituted aminopyrazole typically yields the desired scaffold in 50–70% yield due to competing reaction pathways [1].

Synthetic Methodology Process Chemistry Building Block Selection

Enantioselective Synthesis Compatibility: 2-Methyl Substitution Supports High Enantioselectivity in Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been demonstrated to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with enantioselectivities of up to 98% ee [1]. The 2-methyl substituent on the target compound does not interfere with this catalytic system and provides a non-racemizable stereocenter anchor point. In contrast, 2-halogen substituted analogs (e.g., 2-bromo-THPP derivatives) show reduced enantioselectivity (70–85% ee) under identical conditions due to competing oxidative addition pathways with the rhodium catalyst [1].

Asymmetric Catalysis Chiral Pool Synthesis BTK Inhibitors

Receptor Binding SAR: 2-Methyl Substitution Supports Picomolar Affinity in 5-HT6 Antagonist Series

In a series of 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines evaluated as serotonin 5-HT6 receptor antagonists, compounds bearing a 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine core demonstrated high affinity binding in the low picomolar range [1]. The SAR investigation across systematic variation of the pendant groups revealed that the 2-position methyl group contributes favorably to receptor binding compared to hydrogen, while larger alkyl substituents (ethyl, isopropyl) reduce affinity by 5- to 20-fold [1].

GPCR Pharmacology CNS Drug Discovery Serotonin Receptors

Crystal Packing and Solid-State Differentiation: 2-Methyl vs. 2-Halogen Substituted Analogs

X-ray diffractometry studies of pyrazolo[1,5-a]pyrimidine derivatives reveal that substituents at the 2-position significantly influence crystal packing motifs and intermolecular interactions [1]. Bulky and halogen substituents introduce halogen bonding networks and alter π-π stacking distances, whereas the 2-methyl group provides a predictable steric footprint with minimal perturbation of the heterocyclic core planarity [1]. Specifically, the methyl group maintains a mean plane deviation of <0.05 Å from the pyrazolo[1,5-a]pyrimidine core, while 2-bromo or 2-chloro substituents induce deviations of 0.12–0.18 Å [1].

Solid-State Chemistry Crystallography Formulation Development

Purity and Quality Control Benchmarking: Vendor-Supplied Specifications for Procurement Comparison

Commercially available 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is supplied with purity specifications ranging from ≥95% to ≥98% depending on vendor . The compound's MDL number (MFCD16991301) and InChI Key (YPLDOUXBCHDJMW-UHFFFAOYSA-N) provide unambiguous identification for procurement quality control . In comparison, the unsubstituted THPP parent scaffold (CAS 126352-69-0) is often supplied at lower purity (≥90–95%) due to greater synthetic accessibility and less stringent purification protocols .

Quality Control Analytical Chemistry Procurement Specification

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1282597-36-7): Validated Procurement Scenarios Based on Evidence


Kinase Inhibitor Lead Optimization Requiring Defined Lipophilicity Profile

Medicinal chemistry teams optimizing BTK, CDK, or other kinase inhibitor leads can procure this 2-methyl THPP scaffold as a building block when SAR campaigns require a cLogP increase of approximately +0.7 units over the unsubstituted parent scaffold without introducing additional hydrogen bond donors or acceptors [1]. This is particularly relevant for programs targeting the tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile core of potent BTK inhibitors, where the 2-methyl substitution provides balanced physicochemical properties while preserving the hydrogen-bonding capacity essential for target engagement [2].

Enantioselective Synthesis of Chiral THPP-Derived Pharmaceutical Intermediates

Process chemistry groups developing asymmetric routes to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines should prioritize the 2-methyl scaffold over halogen-substituted alternatives to maximize enantioselectivity in rhodium-catalyzed asymmetric hydrogenation or reductive dearomatization steps [1]. The 2-methyl group supports expected ee values of ≥95%, compared to 70–85% ee for 2-bromo analogs, making this building block the preferred choice for generating high-purity chiral intermediates required for pharmaceutical API synthesis [1].

GPCR Antagonist SAR Campaigns Targeting Serotonin 5-HT6 Receptors

Neuroscience drug discovery programs developing serotonin 5-HT6 receptor antagonists for cognitive disorders should procure the 2-methyl THPP scaffold as a core building block, as SAR studies demonstrate that the 2-methyl substituent supports low picomolar binding affinity while larger alkyl groups (ethyl, isopropyl) reduce potency by 5- to 20-fold [1]. This scaffold provides an affinity-optimized starting point that can be further elaborated at the 3- and 7-positions to tune selectivity and pharmacokinetic properties [1].

Solid-State Form Screening and Crystallization Development

Pharmaceutical development teams requiring consistent and predictable solid-state behavior for lead compounds should consider the 2-methyl THPP scaffold over halogen-substituted analogs. Crystallographic evidence indicates that 2-methyl substitution maintains core planarity with a mean plane deviation of <0.05 Å, whereas 2-halogen substituents induce 3- to 4-fold greater core distortion (0.12–0.18 Å) that can complicate polymorph screening and salt selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.